molecular formula C8H10F3NO B6330967 3-Trifluoromethylcyclohexyl isocyanate, 98%, cis/trans mixture CAS No. 58665-72-8

3-Trifluoromethylcyclohexyl isocyanate, 98%, cis/trans mixture

Cat. No. B6330967
CAS RN: 58665-72-8
M. Wt: 193.17 g/mol
InChI Key: KLYUFBVXJQKYMC-UHFFFAOYSA-N
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Description

3-Trifluoromethylcyclohexyl isocyanate (TFMC) is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 54.5°C and a melting point of -48°C. It is a highly reactive compound and is used as a reagent in organic synthesis, as well as in the synthesis of various pharmaceuticals and agrochemicals. In addition, TFMC is used as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of dyes, fragrances, and other industrial compounds.

Mechanism of Action

3-Trifluoromethylcyclohexyl isocyanate, 98%, cis/trans mixture is a highly reactive compound, and its reaction mechanism is not fully understood. It is believed to react with other molecules through nucleophilic substitution, and it is also believed to be involved in a range of other reactions, such as cycloadditions, rearrangements, and enolization.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to be a non-toxic compound and is not believed to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

3-Trifluoromethylcyclohexyl isocyanate, 98%, cis/trans mixture is a highly reactive compound and has a wide range of applications in scientific research. Its advantages include its low cost, its availability in large quantities, and its ease of use in laboratory experiments. However, it is also highly reactive and can be difficult to control in some experiments.

Future Directions

Given the wide range of applications of 3-Trifluoromethylcyclohexyl isocyanate, 98%, cis/trans mixture, there are a number of potential future directions for research. These include further investigation into its reaction mechanism, its biochemical and physiological effects, and its potential applications in drug discovery and materials science. Additionally, research into the development of new methods for the synthesis of this compound and its derivatives could lead to new and improved applications.

Scientific Research Applications

3-Trifluoromethylcyclohexyl isocyanate, 98%, cis/trans mixture is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been used in the synthesis of dyes and fragrances, as well as in the synthesis of various materials.

properties

IUPAC Name

1-isocyanato-3-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYUFBVXJQKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N=C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612122
Record name 1-Isocyanato-3-(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58665-72-8
Record name 1-Isocyanato-3-(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 130 parts of phosgene in 450 parts of xylene at 0° to 5°C. is added dropwise a solution of 100 parts of 3-trifluoromethylcyclohexylamine (prepared as in Example 1) in 450 parts of xylene. The reaction mixture is stirred at 0°C. for 1 hour, allowed to come to ambient temperature, and then refluxed 4 hours. The excess phosgene is trapped in a gas scrubber. The xylene is stripped on a rotary evaporator and the residue is distilled under reduced pressure to yield 62.4 parts of 3-trifluoromethylcyclohexyl isocyanate, b.p. 68°-69°C/9mm.
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